REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[CH2:5][CH:6]1[CH2:11][CH2:10][CH:9](O)[CH2:8][CH2:7]1)[CH3:2].[I:14]I.N1C=CN=C1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>ClCCl>[CH2:1]([O:3][C:4](=[O:13])[CH2:5][CH:6]1[CH2:11][CH2:10][CH:9]([I:14])[CH2:8][CH2:7]1)[CH3:2]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1CCC(CC1)O)=O
|
Name
|
|
Quantity
|
6.13 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
6.34 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The resulting brown suspension was stirred for 15 h at which time TLC analysis
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then, the solvent was removed under vacuum and most of the residue
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in ethyl acetate (˜500 mL)
|
Type
|
DISSOLUTION
|
Details
|
some of the residue was not dissolved which
|
Type
|
WASH
|
Details
|
The ethyl acetate solution was washed two times with a solution of water and methanol (3:1)
|
Type
|
CUSTOM
|
Details
|
to remove the remaining triphenylphosphineoxide
|
Type
|
WASH
|
Details
|
washed with brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude residue which
|
Type
|
CUSTOM
|
Details
|
was purified
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate in hexanes (0-50%)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC1CCC(CC1)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.39 g | |
YIELD: PERCENTYIELD | 71.1% | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |